molecular formula C4H5N3O3 B12110874 1-Amino-pyrimidine-2,4,6-trione

1-Amino-pyrimidine-2,4,6-trione

Cat. No.: B12110874
M. Wt: 143.10 g/mol
InChI Key: BBFYCVVJYIJGIJ-UHFFFAOYSA-N
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Description

1-Amino-pyrimidine-2,4,6-trione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-pyrimidine-2,4,6-trione can be synthesized through several methods. One common approach involves the cyclization of urea with malonic acid derivatives under acidic or basic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

1-Amino-pyrimidine-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound’s ability to interact with nucleic acids and proteins also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

1-Amino-pyrimidine-2,4,6-trione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an amino group at position 1. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

1-amino-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H5N3O3/c5-7-3(9)1-2(8)6-4(7)10/h1,5H2,(H,6,8,10)

InChI Key

BBFYCVVJYIJGIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)N

Origin of Product

United States

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